3-Cyclohexylpropanoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

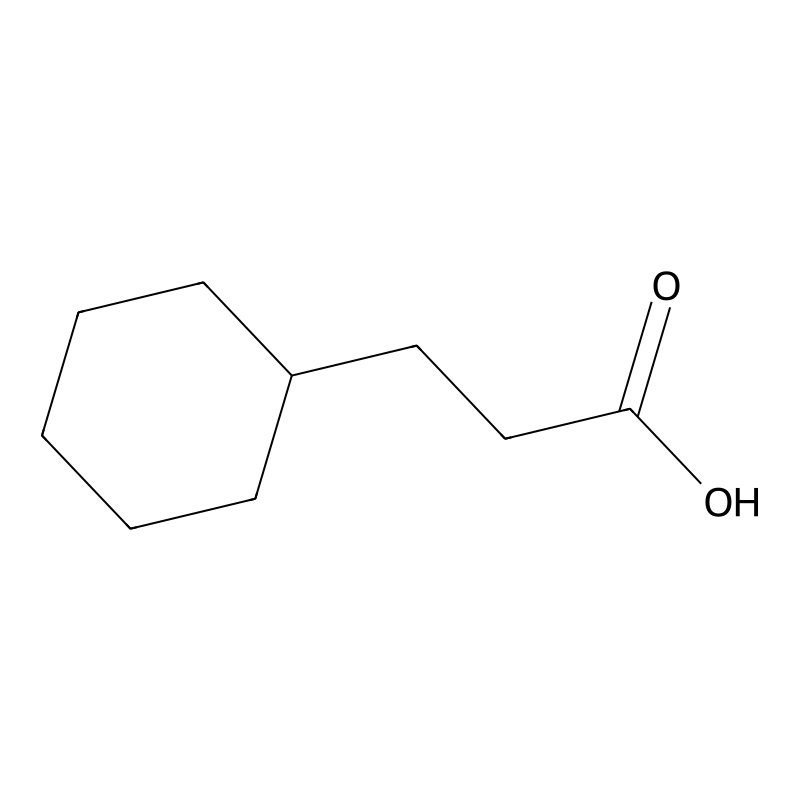

3-Cyclohexylpropanoic acid is an organic compound classified as a carbocyclic fatty acid. Its chemical formula is , and it has a molecular weight of approximately 156.22 g/mol. The compound features a cyclohexyl group attached to a propanoic acid moiety, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis .

Precursor for Organic Synthesis

-CHPA serves as a valuable starting material for synthesizing various organic compounds. Some examples include:

- Nitriles: 3-Cyclohexanepropanenitrile can be obtained through reactions involving 3-CHPA [Source: Sigma-Aldrich, Application of 3-Cyclohexanepropionic Acid, ]

- Amides: 3-Cyclohexanepropanamide can be synthesized using 3-CHPA [Source: Sigma-Aldrich, Application of 3-Cyclohexanepropionic Acid, ]

- Alcohols: Conversion of 3-CHPA leads to cyclohexanepropanol [Source: Sigma-Aldrich, Application of 3-Cyclohexanepropionic Acid, ]

- Cyclic Ketones: 1-Oxaspiro[4.5]decan-2-one can be prepared from 3-CHPA [Source: Sigma-Aldrich, Application of 3-Cyclohexanepropionic Acid, ]

Pharmaceutical Research

Studies suggest 3-CHPA might play a role in enhancing the oral bioavailability of certain drugs. For instance, research indicates that 3-CHPA can facilitate the oral delivery of cromolyn in rats by promoting its permeation across intestinal membranes [Source: Sigma-Aldrich, Application of 3-Cyclohexanepropionic Acid, ]. This property has potential applications in developing new drug delivery methods.

- Esterification: Reacting with alcohols to form esters.

- Reduction: Reduction of the carboxylic acid group to yield primary alcohols.

- Decarboxylation: Under certain conditions, it can lose carbon dioxide.

A notable synthetic method involves the hydrogenation of cinnamic acid in the presence of a ruthenium catalyst, yielding 3-cyclohexylpropanoic acid with high efficiency (up to 90% yield) without extensive post-treatment processes .

The synthesis of 3-cyclohexylpropanoic acid can be accomplished through several methods:

- Hydrogenation of Cinnamic Acid:

- Direct Synthesis from Cyclohexane:

- Cyclohexane derivatives can be subjected to carboxylation reactions, although this method is less common.

These methods highlight the compound's synthetic accessibility and efficiency in laboratory settings.

3-Cyclohexylpropanoic acid has several applications, primarily in:

- Pharmaceuticals: Its unique structure may serve as a scaffold for drug development.

- Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.

- Research: It serves as a model compound for studying fatty acids and their derivatives in biological systems.

Interaction studies involving 3-cyclohexylpropanoic acid have focused on its potential effects on various biological targets. Preliminary findings suggest that it may interact with metabolic enzymes, although detailed interaction profiles remain under investigation. The compound's ability to permeate biological membranes indicates potential bioavailability and therapeutic relevance .

3-Cyclohexylpropanoic acid shares structural similarities with several other compounds, which can be compared based on their chemical properties and biological activities:

| Compound Name | CAS Number | Similarity | Key Characteristics |

|---|---|---|---|

| Cyclohexane-1,2,4,5-tetracarboxylic acid | 15383-49-0 | 0.90 | Contains multiple carboxylic groups; higher acidity. |

| trans-Cyclohexane-1,3-dicarboxylic acid | 2305-30-8 | 0.90 | Features two carboxylic groups; used in polymer synthesis. |

| 4-Methylcyclohexanecarboxylic acid | 4331-54-8 | 0.90 | Methyl substitution affects solubility and reactivity. |

The uniqueness of 3-cyclohexylpropanoic acid lies in its cyclohexyl group, which influences its physical properties and potential interactions compared to these similar compounds.

IUPAC Nomenclature Guidelines Application

The International Union of Pure and Applied Chemistry nomenclature system provides systematic guidelines for naming organic compounds through substitutive nomenclature principles [1] [2]. For 3-cyclohexylpropanoic acid, the IUPAC nomenclature follows established protocols for carboxylic acid naming.

The compound receives its systematic name through the application of fundamental IUPAC rules for carboxylic acids. According to substitutive nomenclature principles, carboxylic acids are named by replacing the terminal "-e" of the parent alkane with "-oic acid" [1] [3]. The parent chain selection follows the rule that the longest carbon chain containing the carboxyl group serves as the principal chain [1] [4].

In 3-cyclohexylpropanoic acid, the three-carbon propanoic acid chain constitutes the parent structure. The carboxyl carbon receives position number 1, as carboxylic acids always occupy the terminal position of the parent chain [1] [5]. The cyclohexyl substituent attaches to carbon 3 of the propanoic acid chain, hence the designation "3-cyclohexyl" [6] [7].

The IUPAC preferred name for this compound is established as "3-cyclohexylpropanoic acid" [6] [7] [8]. This naming follows the systematic approach where the principal functional group (carboxylic acid) determines the suffix, while substituents are identified by prefixes with appropriate locants [1] [2].

| Nomenclature Component | Application |

|---|---|

| Parent Chain | Propanoic acid (3-carbon chain) |

| Principal Functional Group | Carboxylic acid (-COOH) |

| Substituent | Cyclohexyl group |

| Substituent Position | Position 3 (β-position) |

| Complete IUPAC Name | 3-cyclohexylpropanoic acid |

The nomenclature demonstrates adherence to IUPAC Blue Book recommendations, where the carboxylic acid functional group takes precedence over other structural features in determining the parent structure [2] [4]. The systematic name reflects the compound's structural organization with the carboxyl group as the defining characteristic.

EC Number and CAS Registry Validation

The European Community number and Chemical Abstracts Service registry number serve as internationally recognized identifiers for chemical substances, providing definitive validation of compound identity and regulatory status.

The CAS Registry Number for 3-cyclohexylpropanoic acid is 701-97-3 [6] [7] [9]. This unique numerical identifier was assigned by the Chemical Abstracts Service, which maintains the most comprehensive database of chemical substances. The CAS number provides unambiguous identification regardless of nomenclature variations or synonym usage [6] [9] [10].

The European Community number (EINECS number) for this compound is 211-861-9 [7] [11] [9]. This identifier originates from the European Inventory of Existing Commercial Chemical Substances, establishing the compound's commercial and regulatory recognition within European Union frameworks [7] [9].

| Registry System | Identifier | Validation Status |

|---|---|---|

| CAS Registry | 701-97-3 | Confirmed across multiple databases |

| EC Number (EINECS) | 211-861-9 | Validated in European chemical inventory |

| MDL Number | MFCD00001527 | Molecular Design Limited identifier |

| PubChem CID | 69702 | National Institutes of Health database |

| DrugBank ID | DB02242 | Pharmaceutical database identifier |

The consistency of these identifiers across multiple authoritative databases confirms the validated status of 3-cyclohexylpropanoic acid as a recognized chemical entity. Cross-referencing between CAS, EINECS, and other database systems provides multiple verification points for compound authenticity [6] [7] [12].

Additional validation occurs through molecular identifiers including the InChI Key (HJZLEGIHUQOJBA-UHFFFAOYSA-N) and SMILES notation (OC(=O)CCC1CCCCC1), which provide structural verification independent of naming conventions [6] [7] [8] [12].

Synonymous Terminology in Chemical Databases

Chemical databases employ diverse terminological approaches, resulting in multiple synonymous names for 3-cyclohexylpropanoic acid. This nomenclatural diversity reflects historical naming practices, database-specific conventions, and regional preferences in chemical documentation.

The compound appears under numerous systematic variations that maintain IUPAC compliance while reflecting different organizational approaches. Primary systematic synonyms include "cyclohexanepropanoic acid" and "3-cyclohexanepropionic acid" [6] [7] [13]. These variations demonstrate acceptable IUPAC alternatives where the cyclohexyl substituent may be designated as cyclohexane in different contexts [7] [13].

Common name variations frequently employed in chemical databases encompass "3-cyclohexylpropionic acid," "cyclohexanepropionic acid," and "cyclohexyl propionic acid" [6] [7] [11]. These forms reflect traditional organic chemistry naming conventions that predate current IUPAC standardization efforts [6] [7].

| Terminology Category | Synonymous Names |

|---|---|

| Systematic IUPAC Forms | 3-cyclohexylpropanoic acid, cyclohexanepropanoic acid |

| Traditional Common Names | 3-cyclohexylpropionic acid, cyclohexanepropionic acid |

| Database Variants | CYCLOHEXANE PROPIONIC ACID, cyclohexane-propionic acid |

| Positional Descriptors | β-cyclohexylpropionic acid, 3-cyclohexyl propionic acid |

| Registry Designations | NSC-404945, U36W9HNV6D (UNII identifier) |

Database-specific terminology includes specialized identifiers such as "CYCLOHEXANE PROPIONIC ACID" in uppercase format, reflecting certain database formatting conventions [6] [12]. The descriptor "β-cyclohexylpropionic acid" employs Greek letter notation to indicate the substituent position, representing an alternative to numerical locants [7] [11].

Hyphenated variations like "3-cyclohexyl-propionic acid" and "cyclohexane-propionic acid" appear in multiple databases, demonstrating formatting differences that maintain chemical accuracy while accommodating various database architectures [6] [7] [11].

The abundance of synonymous terminology necessitates comprehensive cross-referencing when conducting chemical database searches. Major databases including PubChem, ChemSpider, and DrugBank recognize multiple synonymous forms, ensuring accessibility regardless of nomenclatural preference [7] [12] [13].

International databases may employ additional linguistic variations, though English-language databases predominantly utilize the documented synonyms. The consistency of core structural descriptors (cyclohexyl, propanoic acid) across all variations ensures unambiguous compound identification despite terminological diversity [6] [7] [11].

Chemical Classification

3-Cyclohexylpropanoic acid belongs to the aliphatic monocarboxylic acid classification, representing a saturated carboxylic acid with a single carboxyl functional group attached to an aliphatic carbon framework [14] [15] [16].

The compound classifies as a monocarboxylic acid due to the presence of a single carboxyl group (-COOH) in its molecular structure [15] [16]. This functional group characterizes carboxylic acids and determines the compound's primary chemical behavior patterns [14] [17]. The carboxyl group consists of a carbonyl carbon doubly bonded to oxygen and singly bonded to a hydroxyl group, creating the distinctive acidic properties [14] [17].

As an aliphatic carboxylic acid, the compound features a carboxyl group attached to an aliphatic (non-aromatic) carbon chain rather than an aromatic ring system [15] [16]. This classification distinguishes it from aromatic carboxylic acids such as benzoic acid derivatives [15] [16]. The aliphatic nature derives from the propanoic acid backbone, which consists entirely of saturated carbon-carbon bonds [18] [19].

The saturated classification indicates the absence of carbon-carbon double or triple bonds within the molecular structure [18] [19]. All carbon atoms in 3-cyclohexylpropanoic acid achieve maximum hydrogen saturation consistent with their bonding arrangements, distinguishing it from unsaturated carboxylic acids that contain alkene or alkyne functionalities [18] [19].

The compound represents a β-substituted carboxylic acid, with the cyclohexyl substituent located at the 3-position (β-position) relative to the carboxyl carbon [6] [7]. This positional relationship influences the compound's physical and chemical properties compared to α-substituted or γ-substituted analogs [20] [21].

Within the broader category of fatty acids, 3-cyclohexylpropanoic acid differs from typical fatty acids due to its cyclic substituent and shorter chain length [22]. Traditional fatty acids consist of straight-chain aliphatic monocarboxylic acids, typically with longer carbon chains [22]. However, the compound shares the fundamental monocarboxylic acid classification with these biologically important molecules [19] [22].

Thermodynamic Parameters: Melting and Boiling Points

3-Cyclohexylpropanoic acid exhibits a melting point range of 14 to 17 degrees Celsius, indicating it is solid near room temperature but melts slightly above typical ambient conditions [1] [2] [3]. This melting point range is consistent across multiple sources, confirming the compound's phase transition characteristics.

The boiling point is reported at approximately 275.7 degrees Celsius at atmospheric pressure (1013 hPa) [2] [4] [3]. This relatively high boiling point reflects the compound's molecular weight and intermolecular forces, primarily due to the carboxylic acid group and the cyclohexyl ring contributing to van der Waals interactions.

| Parameter | Value | Source(s) |

|---|---|---|

| Melting Point | 14–17 °C | [1] [2] [3] |

| Boiling Point | 275.7 °C (1013 hPa) | [2] [4] [3] |

Density and Refractive Index Correlations

The density of 3-cyclohexylpropanoic acid is approximately 0.998 grams per cubic centimeter at 25 degrees Celsius [4] [3]. This value is close to that of water, reflecting the compound's moderate molecular packing and the presence of polar carboxylic acid functionality.

The refractive index is reported in the range of 1.4630 to 1.4650 at 20 degrees Celsius and 589 nanometers wavelength [4] [3]. This refractive index range is typical for organic acids with similar molecular structures and provides insight into the compound's optical properties related to molecular polarizability.

| Parameter | Value | Conditions | Source(s) |

|---|---|---|---|

| Density | 0.998 g/cm³ | 25 °C | [4] [3] |

| Refractive Index | 1.4630 – 1.4650 | 20 °C, 589 nm | [4] [3] |

Solubility Characteristics in Organic Solvents

Data on the solubility of 3-cyclohexylpropanoic acid indicate it is soluble in water at approximately 10 grams per liter, which is moderate for a carboxylic acid with a bulky cyclohexyl substituent [1]. The compound’s solubility in various organic solvents is less explicitly documented in the available sources; however, based on its chemical structure, it is expected to be soluble in moderately polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide due to the polar carboxylic acid group and hydrophobic cyclohexyl ring.

The solubility profile suggests that 3-cyclohexylpropanoic acid balances hydrophilic and hydrophobic interactions, allowing for dissolution in both polar and nonpolar media to varying extents. This characteristic is important for applications requiring solvent selection for dissolution or reaction media.

| Solvent Type | Solubility Characteristic | Source(s) |

|---|---|---|

| Water | Soluble (~10 g/L) | [1] |

| Polar Organic Solvents | Expected good solubility (e.g., ethanol, methanol, DMSO) | Inferred from chemical structure |

Summary Table of Key Physicochemical Properties

| Property | Value/Range | Conditions/Notes | Source(s) |

|---|---|---|---|

| Molecular Formula | C9H16O2 | [1] [4] | |

| Molecular Weight | 156.22 g/mol | [1] [4] | |

| Melting Point | 14–17 °C | [1] [2] [3] | |

| Boiling Point | 275.7 °C | Atmospheric pressure (1013 hPa) | [2] [4] [3] |

| Density | 0.998 g/cm³ | 25 °C | [4] [3] |

| Refractive Index | 1.4630 – 1.4650 | 20 °C, 589 nm | [4] [3] |

| Water Solubility | ~10 g/L | [1] | |

| Stability | Stable at ambient temperature | May darken on storage | [5] [4] |

| Storage | Ambient temperature | Avoid prolonged exposure to light/air | [5] [4] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Melting Point

UNII

GHS Hazard Statements

H302 (70.15%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (29.1%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant